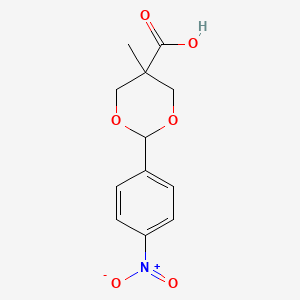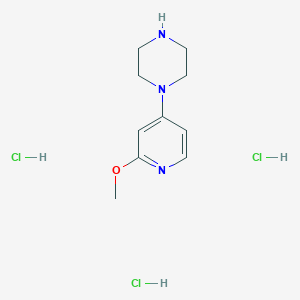
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzhydryl group, a furan ring, and a methoxyethyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through the reaction of benzophenone with a suitable reducing agent, such as sodium borohydride, to form benzhydrol.
Attachment of the Furan Ring: The furan ring can be introduced by reacting furan-3-carboxaldehyde with benzhydrol in the presence of an acid catalyst to form the furan-3-ylmethyl intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the furan-3-ylmethyl intermediate with 2-methoxyethyl isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to increase yield and purity. Catalysts and solvents are selected to minimize side reactions and enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The benzhydryl group can be reduced to form benzhydrol derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Various alkyl or aryl derivatives of the original compound.
科学的研究の応用
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has several scientific research applications, including:
Medicinal Chemistry: It may be investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as conductivity or optical activity.
Biological Research: It can be used as a tool compound to study the effects of urea derivatives on biological systems, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance binding affinity to hydrophobic pockets, while the furan ring and methoxyethyl group may contribute to the compound’s overall stability and solubility. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-ethoxyethyl)urea: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxypropyl)urea: Similar structure with a methoxypropyl group instead of a methoxyethyl group.
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxybutyl)urea: Similar structure with a methoxybutyl group instead of a methoxyethyl group.
Uniqueness
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, may influence the compound’s solubility and reactivity compared to its analogs.
特性
IUPAC Name |
3-benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-15-13-24(16-18-12-14-27-17-18)22(25)23-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,14,17,21H,13,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFALEDHZAJEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride](/img/structure/B2840344.png)
![N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2840347.png)

![2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid](/img/structure/B2840350.png)


![(1S,6S)-3-Azabicyclo[4.2.0]octane](/img/structure/B2840353.png)
![3-(3-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2840354.png)

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine](/img/structure/B2840356.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2840359.png)
![2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2840360.png)
![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2840363.png)
